molecular formula C22H16N2O3 B12162554 Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate

Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate

Cat. No.: B12162554
M. Wt: 356.4 g/mol
InChI Key: METJGINBPGLQPH-UHFFFAOYSA-N
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Description

Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate is an organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery . This compound is characterized by the presence of a quinazoline ring system, which is fused with a phenyl group and linked to a benzoate ester.

Mechanism of Action

The mechanism of action of methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C22H16N2O3C_{22}H_{16}N_{2}O_{3} and a molecular weight of 356.4 g/mol. Its structure features a benzoate moiety linked to a quinazoline derivative, which is critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including colon and breast cancer cells. For instance, in vitro assays revealed that it can significantly reduce cell viability in HT-29 human colon adenocarcinoma cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets. This interaction may lead to the modulation of various signaling pathways associated with cell growth and survival.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptors : It could interact with receptors that play roles in inflammation and immune response.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in HT-29 colon cancer cells; IC50 values reported.
AntimicrobialExhibits activity against various pathogens; needs further validation.
Anti-inflammatoryPotential to reduce inflammation markers; specific mechanisms under study.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.62 μM for certain derivatives) .
  • In Vivo Efficacy : Research involving animal models has shown that the compound can effectively reduce tumor size in xenograft models, suggesting its potential as an anticancer agent .
  • Comparative Analysis : Structural analogs have been compared to assess relative bioactivity, underscoring the unique efficacy of this compound due to its specific functional groups .

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-(2-phenylquinazolin-4-yl)oxybenzoate

InChI

InChI=1S/C22H16N2O3/c1-26-22(25)16-11-13-17(14-12-16)27-21-18-9-5-6-10-19(18)23-20(24-21)15-7-3-2-4-8-15/h2-14H,1H3

InChI Key

METJGINBPGLQPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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